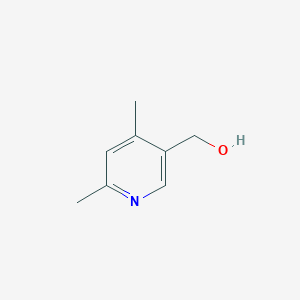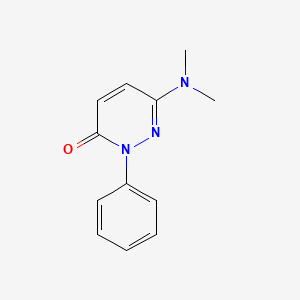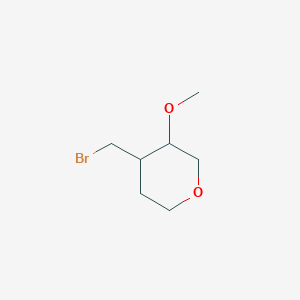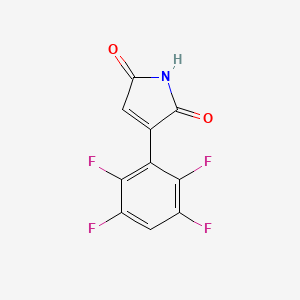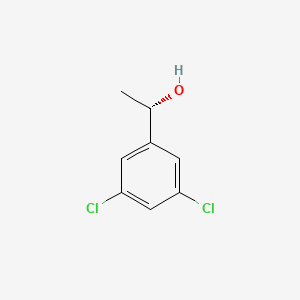
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol: is a chiral organic compound characterized by the presence of a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,5-dichlorophenyl)ethanone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (3,5-dichlorophenyl)ethanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and chiral catalysts.
Substitution: SOCl2, PBr3, and other nucleophilic reagents.
Major Products Formed:
Oxidation: (3,5-dichlorophenyl)ethanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenyl ethanols with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model molecule to study the effects of chirality on biological activity. It serves as a reference compound in enantioselective studies and can be used to investigate enzyme-substrate interactions.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with specific chiral requirements. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in determining its binding affinity and activity. The hydroxyl group can form hydrogen bonds with target molecules, while the dichlorophenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-(3,5-dichlorophenyl)ethan-1-ol
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Comparison: Compared to its similar compounds, (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of two chlorine atoms at the 3 and 5 positions provides a distinct electronic environment, which can affect the compound’s chemical and physical properties.
Eigenschaften
Molekularformel |
C8H8Cl2O |
|---|---|
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
(1S)-1-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
URTUBSJCDSAWGE-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)

![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767073.png)
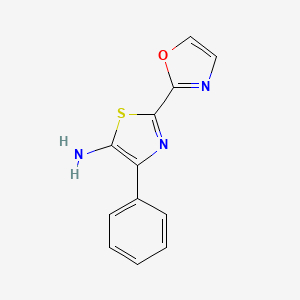
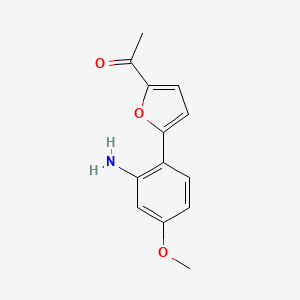
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
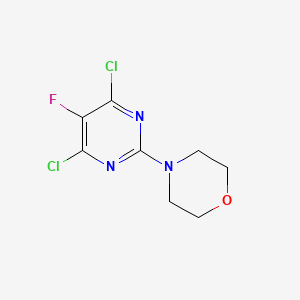
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
